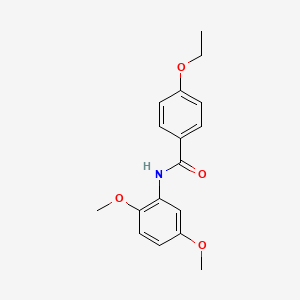

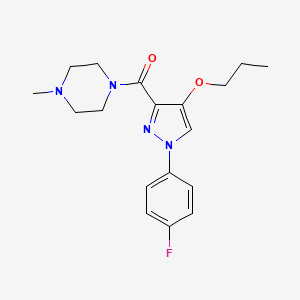

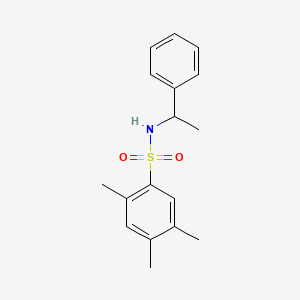

![molecular formula C15H17FN4O B2557343 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034488-81-6](/img/structure/B2557343.png)

1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea” is a derivative of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold is synthesized in a cost-efficient manner and can be modified by various functional groups .

Synthesis Analysis

The synthesis of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals has been discussed . The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Chemical Reactions Analysis

The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .科学的研究の応用

Anticancer Activity

A study explored the synthesis of novel fluoro-substituted compounds with potential anticancer activity. Compounds synthesized from 6-fluorobenzo[b]pyran-4-one demonstrated anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, suggesting the utility of fluorinated compounds in cancer therapy (Hammam et al., 2005).

Neuropeptide S Antagonist Activity

Another study identified 4-fluorobenzyl urea derivatives as potent antagonists of Neuropeptide S (NPS), indicating the significance of urea functionality for antagonist activity. This discovery provides a foundation for developing therapeutic agents targeting NPS-related disorders (Zhang et al., 2008).

Antituberculosis Activity

Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was identified as a promising compound against Mycobacterium tuberculosis, demonstrating significant inhibition of DNA gyrase and GyrB ATPase, with minimal cytotoxicity. This highlights the potential for designing new antituberculosis agents (Jeankumar et al., 2013).

Structural Analysis

Molecular adducts of urea with aromatic carboxylic acids were prepared and characterized, revealing that urea molecules are utilized in hydrogen bonding to give polymeric structures. This study underscores the role of urea in structure formation with carboxylic acids and provides insights into molecular recognition and assembly processes (Smith et al., 1997).

Imaging Agent for Prostate Cancer

Research into prostate-specific membrane antigen (PSMA) led to the development of a PSMA-based PET imaging agent for prostate cancer, highlighting the application of fluorobenzyl urea derivatives in diagnostic imaging. The agent demonstrated high specificity and uptake in PSMA+ tumors, offering a promising tool for prostate cancer diagnosis (Chen et al., 2011).

作用機序

Target of Action

The primary target of 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is the σ1 receptor . This receptor plays a crucial role in modulating the function of various ion channels, receptors, and kinases, thereby influencing cellular signaling pathways .

Mode of Action

This compound interacts with the σ1 receptor, demonstrating a low nanomolar affinity . This interaction results in the modulation of the receptor’s activity, which in turn influences the function of various downstream targets .

Biochemical Pathways

The interaction of this compound with the σ1 receptor affects several biochemical pathways. These include pathways involving the vesicular acetylcholine transporter, σ2 receptors, and various other receptors such as adenosine A2A, adrenergic α2, cannabinoid CB1, dopamine D1, D2L, γ-aminobutyric acid A (GABAA), NMDA, melatonin MT1, MT2, and serotonin 5-HT1 .

Pharmacokinetics

Related compounds have demonstrated high brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice . This suggests that this compound may have similar properties, potentially indicating good bioavailability.

Result of Action

The action of this compound at the σ1 receptor level results in the modulation of various cellular and molecular processes. For instance, ex vivo autoradiography has shown a reduced level of binding of related compounds in the cortex and hippocampus of certain mice models, indicating the potential dysfunction of σ1 receptors in conditions such as Alzheimer’s disease .

将来の方向性

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with the other known methodologies .

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-12-3-1-11(2-4-12)10-17-15(21)19-13-6-8-20-14(9-13)5-7-18-20/h1-5,7,13H,6,8-10H2,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITRKKGVMGAKBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

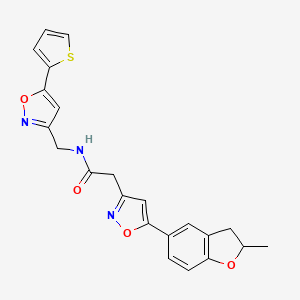

![4-Benzyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B2557266.png)

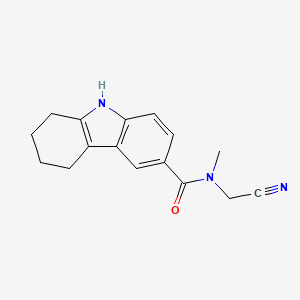

![Methyl (E)-4-[4-(dimethylcarbamoyl)-3-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2557269.png)

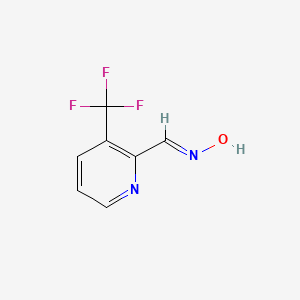

![Methyl 4-((2-(dimethylamino)ethyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2557279.png)

![Ethyl 2-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2557281.png)